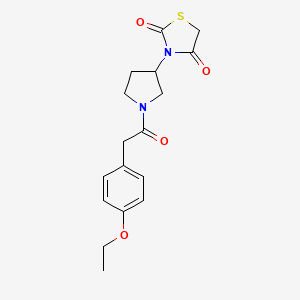
3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42. It is a derivative of thiazolidine, a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . Thiazolidine motifs have sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives, including “this compound”, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature can produce thiazolidin-4-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Biological Activity and Pharmacological Studies
A key area of scientific research involving thiazolidine-2,4-diones, which includes compounds like 3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, is their biological activity and potential pharmacological applications. For instance, Kim et al. (2004) synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity. This research highlights the compound's potential in diabetes and lipid metabolism studies (Kim et al., 2004).
Synthesis and Chemical Properties
Research also delves into the synthesis and chemical properties of these compounds. For example, Badr et al. (1981) focused on the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showcasing methods to create various derivatives of thiazolidine-2,4-diones (Badr et al., 1981).
Antimicrobial Activities
Investigations into the antimicrobial properties of thiazolidine derivatives are also significant. A study by Thadhaney et al. (2010) synthesized ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones and evaluated their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Thadhaney et al., 2010).
ERK1/2 Inhibitors Development
Li et al. (2009) conducted research on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione as a substrate-specific ERK1/2 inhibitor. Their study synthesized analogs to determine the pharmacophore, illustrating the compound's relevance in developing ERK1/2 substrate-specific inhibitors (Li et al., 2009).
Application in Organic Synthesis and Material Science
Moreover, research into thiazolidine-2,4-diones extends into the fields of organic synthesis and material science. For instance, Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using a thiazolidine backbone, demonstrating its application as an electron transport layer in polymer solar cells (Hu et al., 2015).
Safety and Hazards
The safety and hazards associated with “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” are not mentioned in the available resources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
将来の方向性
Thiazolidine derivatives, including “3-(1-(2-(4-Ethoxyphenyl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity . These data provide useful information for designing next-generation drug candidates .
特性
IUPAC Name |
3-[1-[2-(4-ethoxyphenyl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-5-3-12(4-6-14)9-15(20)18-8-7-13(10-18)19-16(21)11-24-17(19)22/h3-6,13H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJUDSBBCARHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)

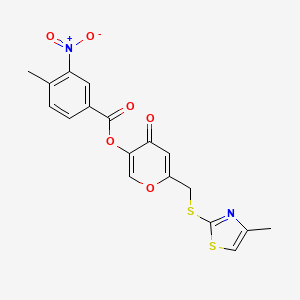


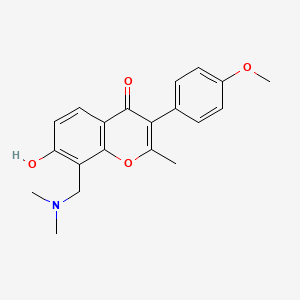
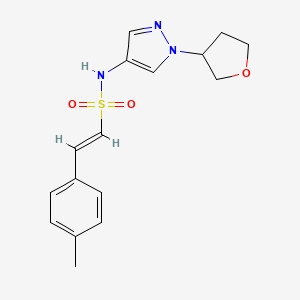
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2886244.png)
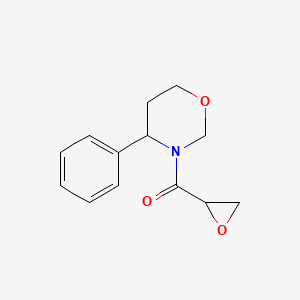
![3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886246.png)
![4-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2886248.png)
![methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2886249.png)
![5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886251.png)